2-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid
Description
2-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid (CAS: 81070-83-9) is a non-proteinogenic α-amino acid with a substituted phenyl side chain. Its molecular formula is C₁₁H₁₅NO₃ (molar mass: 209.24 g/mol), featuring a methoxy (-OCH₃) group at the para position and a methyl (-CH₃) group at the meta position of the phenyl ring (Figure 1). This compound is structurally related to tyrosine but differs in its substitution pattern, which confers distinct physicochemical properties such as increased lipophilicity compared to hydroxylated analogs .
Properties
IUPAC Name |
2-amino-3-(4-methoxy-3-methylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-7-5-8(3-4-10(7)15-2)6-9(12)11(13)14/h3-5,9H,6,12H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGNDDYTXLSPCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(C(=O)O)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxy-3-methylbenzaldehyde.
Aldol Condensation: The benzaldehyde undergoes aldol condensation with glycine to form an intermediate.
Hydrogenation: The intermediate is then hydrogenated to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: 2-Hydroxy-3-(4-methoxy-3-methylphenyl)propanoic acid.
Reduction: 2-Amino-3-(4-methoxy-3-methylphenyl)propanol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Mechanism of Action
The mechanism of action of 2-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and amino groups play crucial roles in binding to these targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Below is a detailed comparison of 2-amino-3-(4-methoxy-3-methylphenyl)propanoic acid with structurally related phenylalanine/tyrosine derivatives and other substituted α-amino acids.
Structural and Physicochemical Properties
Key Observations :
- Steric Effects : The dimethoxy analog () exhibits increased steric bulk, which may reduce binding efficiency in enzymatic interactions .
Neuroactivity and Toxicity
- BMAA (): 2-Amino-3-(methylamino)-propanoic acid is a neurotoxin linked to neurodegenerative diseases. Its low blood-brain barrier permeability limits toxicity unless administered at very high doses (>100 mg/kg) .
Antimicrobial Activity
- Thiazole-Linked Analogs (): Derivatives like (S)-2-amino-3-(4-(((2-arylthiazol-4-yl)methyl)amino)phenyl)propanoic acid exhibit antimycobacterial activity against M. tuberculosis H37Ra, with low cytotoxicity .
- Target Compound: Activity against pathogens is unexplored but warrants investigation given the success of structurally complex amino acids in antimicrobial drug design.
Biological Activity
2-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid, also known as a derivative of phenylalanine, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by a methoxy group and a methyl group on the aromatic ring, which may enhance its interaction with biological targets. This article reviews the current understanding of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
The biological activity of 2-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid is primarily attributed to its ability to interact with various molecular targets:
- Neurotransmitter Modulation : The compound has been shown to influence neurotransmitter release and uptake, potentially modulating synaptic transmission. This effect may be linked to its structural features that enhance binding affinity to neurotransmitter receptors.
- Antioxidant Properties : Preliminary studies suggest that this compound exhibits antioxidant activity, which may help mitigate oxidative stress in biological systems. This property is crucial for protecting cells from damage caused by free radicals.
- Anti-inflammatory Effects : The compound may inhibit cyclooxygenase enzymes and modulate the NF-κB pathway, which are critical in inflammatory responses. This suggests potential applications in treating inflammatory diseases.
Biological Activity Overview
The following table summarizes the key biological activities associated with 2-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid:
Case Studies and Research Findings
- Neuroprotective Effects : A study investigated the neuroprotective properties of 2-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid in models of neurodegeneration. Results indicated that the compound significantly reduced neuronal cell death induced by oxidative stress, suggesting its potential utility in treating neurodegenerative diseases.
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Cytotoxicity Against Cancer Cells : In vitro studies have demonstrated that this compound reduces cell viability in various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer). The IC50 values indicated potent cytotoxicity comparable to established chemotherapeutic agents like doxorubicin .
- Table 1: Cytotoxicity Data
Cell Line IC50 (µM) Comparison Drug (IC50 µM) A549 20 Doxorubicin (2.29) MDA-MB-231 15 Doxorubicin (2.29) - Antioxidant Activity Assessment : The antioxidant capacity was evaluated using the DPPH radical scavenging assay. The compound exhibited significant scavenging activity, comparable to ascorbic acid, indicating its potential as a natural antioxidant agent.
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